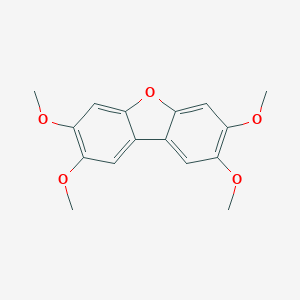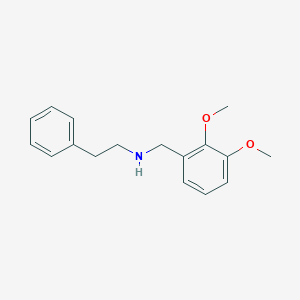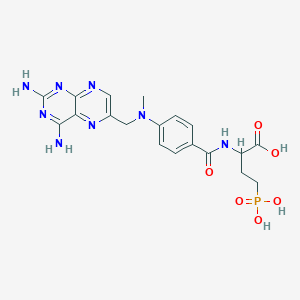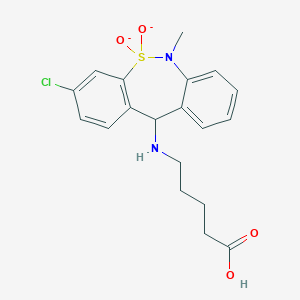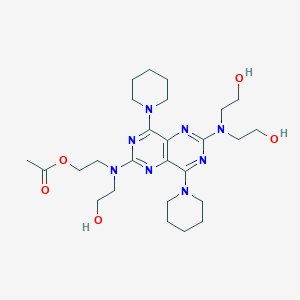![molecular formula C10H7N3OS B011763 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one CAS No. 107955-85-1](/img/structure/B11763.png)
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazoloquinolinones and is synthesized through various methods.
Mechanism Of Action
The exact mechanism of action of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one vary depending on the biological activity being studied. For example, in cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation. In bacterial and fungal strains, the compound has been reported to disrupt cell membrane integrity and inhibit cell growth. In the Plasmodium falciparum parasite, the compound has been reported to inhibit the growth and replication of the parasite.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one in lab experiments is its diverse biological activities. This makes it a potential candidate for drug discovery and development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will help in the development of more specific and effective drugs based on the compound. Another direction is to explore the potential of the compound as an antimalarial drug. Malaria is a major global health problem, and the identification of new antimalarial drugs is crucial in the fight against the disease. Additionally, further research is needed to investigate the potential of the compound in the treatment of other diseases such as bacterial and fungal infections and cancer.
Conclusion:
In conclusion, 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that exhibits diverse biological activities, making it a potential candidate for drug discovery. The compound can be synthesized through various methods, and its mechanism of action is not fully understood. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. However, there are several future directions for research involving the compound, including further investigation of its mechanism of action and potential as an antimalarial drug.
Synthesis Methods
The synthesis of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one can be achieved through various methods. The most common method involves the reaction of 2-aminothiophenol with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminobenzothiazole with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the reaction conditions and the starting materials used.
Scientific Research Applications
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one exhibits diverse biological activities that make it a potential candidate for drug discovery. It has been reported to possess anti-inflammatory, antitumor, antibacterial, antifungal, antiviral, and antimalarial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against various bacterial and fungal strains and has shown significant antibacterial and antifungal activities. Additionally, the compound has been tested against the Plasmodium falciparum parasite and has shown potent antimalarial activity.
properties
CAS RN |
107955-85-1 |
|---|---|
Product Name |
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one |
Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
8-amino-6H-[1,3]thiazolo[4,5-f]quinolin-7-one |
InChI |
InChI=1S/C10H7N3OS/c11-6-3-5-7(13-10(6)14)1-2-8-9(5)12-4-15-8/h1-4H,11H2,(H,13,14) |
InChI Key |
PXUWAFGPSPBRMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
synonyms |
Thiazolo[4,5-f]quinolin-7(6H)-one, 8-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



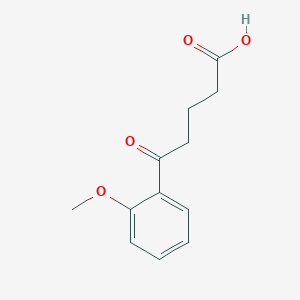
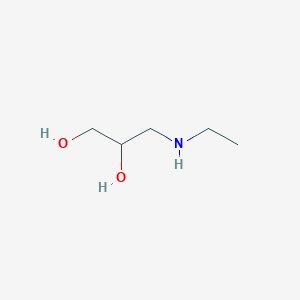
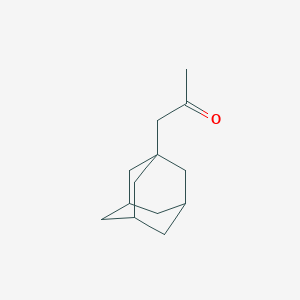

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
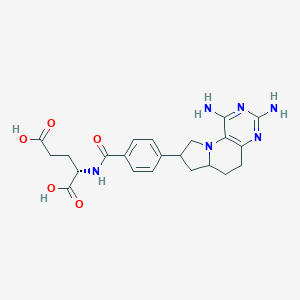
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
